molecular formula C7H8ClNO2 B3348676 4-Chloro-2,6-bis(hydroxymethyl)pyridine CAS No. 1817-20-5

4-Chloro-2,6-bis(hydroxymethyl)pyridine

Cat. No. B3348676
Key on ui cas rn: 1817-20-5
M. Wt: 173.6 g/mol
InChI Key: KNVOMOMGVSFATE-UHFFFAOYSA-N
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Patent
US05698546

Procedure details

To a stirred solution of 4-chloro-2,6-bis(hydroxymethyl)pyridine (2.41 g, 13.93 mmol) and triethylamine (7.8 ml, 55.72 mmol) at 0° C. in 100 ml of anhydrous dichloromethane and 50 ml of anhydrous chloroform under an argon atmosphere was added methanesulfonyl chloride (3.2 ml, 41.79 mmol). The solution was stirred at 0° C. for 30 minutes, warmed to room temperature and stirred a further 36 hours. The reaction mixture was quenched with water (50 ml), the aqueous phase extracted with dichloromethane, dried (MgSO4) and concentrated in vacuo to afford a red-orange oil. The residual oil was passed through a short plug of silica gel using dichioromethane as eluent thus affording after concentration a pale yellow solid which was identified by 1H NMR as 4-chloro-2,6-bis-(chloromethyl)pyridine (1.9 g, 65%).
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8]O)[N:5]=[C:4](CO)[CH:3]=1.C(N(CC)CC)C.[CH:19]([Cl:22])(Cl)Cl.CS([Cl:27])(=O)=O>ClCCl>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][Cl:27])[N:5]=[C:4]([CH2:19][Cl:22])[CH:3]=1

Inputs

Step One
Name
Quantity
2.41 g
Type
reactant
Smiles
ClC1=CC(=NC(=C1)CO)CO
Name
Quantity
7.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
3.2 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred a further 36 hours
Duration
36 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a red-orange oil
CUSTOM
Type
CUSTOM
Details
thus affording
CONCENTRATION
Type
CONCENTRATION
Details
after concentration a pale yellow solid which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC(=NC(=C1)CCl)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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